molecular formula C15H18N2O4S B11145010 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11145010
M. Wt: 322.4 g/mol
InChI Key: CZMWHZMFDZMDAJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that features a unique combination of a dioxothiophene ring and a methoxyindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the dioxothiophene ring followed by the introduction of the methoxyindole group through a series of substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The dioxothiophene ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized thiophene derivative, while substitution could introduce new functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide could be investigated for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might have activity against certain diseases or conditions, although this would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to certain proteins or receptors, modulating their activity and leading to various biological effects. Detailed studies would be needed to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives or thiophene-based molecules. Examples could be:

  • 2-(4-methoxy-1H-indol-1-yl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide apart is the combination of the dioxothiophene and methoxyindole moieties, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C15H18N2O4S/c1-21-14-4-2-3-13-12(14)5-7-17(13)9-15(18)16-11-6-8-22(19,20)10-11/h2-5,7,11H,6,8-10H2,1H3,(H,16,18)

InChI Key

CZMWHZMFDZMDAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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